molecular formula C10H13N4O8P.2Na<br>C10H13N4Na2O8P B1146310 Disodium 5'-inosinate CAS No. 4691-65-0

Disodium 5'-inosinate

Cat. No.: B1146310
CAS No.: 4691-65-0
M. Wt: 394.19 g/mol
InChI Key: SLIUELDPAPMQIB-IDIVVRGQSA-N
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Description

Discovery and Early Characterization of Inosine Monophosphate as a Biological Entity

The initial identification of inosine monophosphate (IMP) was a pivotal moment in the study of flavor science. wikipedia.orggoogle.com Following Professor Kikunae Ikeda's discovery of monosodium glutamate (MSG) and the umami taste in 1908 from kombu seaweed, his student, Dr. Shintaro Kodama, sought to identify other umami-conferring substances. wikipedia.orgajinomoto.comumamiinfo.com In 1913, Kodama isolated inosinic acid (inosine 5'-monophosphate) from dried bonito flakes (katsuobushi), a key ingredient in Japanese dashi broth. google.comnih.gov This discovery revealed that glutamate was not the sole source of the umami taste and introduced nucleotides as a new class of flavor compounds. wikipedia.orgmsstate.edu It was later in 1957 when Akira Kuninaka, another Japanese scientist, identified guanosine monophosphate (GMP) in shiitake mushrooms as another nucleotide with umami properties. wikipedia.org Kuninaka also uncovered the synergistic effect between glutamate and nucleotides like IMP, where their combination results in a significantly enhanced umami taste. nih.gov

While initially recognized for its taste properties, the role of inosine itself as a biological molecule was elucidated later. Inosine, the nucleoside component of IMP, was discovered in 1965 during the analysis of RNA transferase. wikipedia.org It is formed when hypoxanthine attaches to a ribose ring. wikipedia.org This discovery was significant as it highlighted the presence of modified nucleosides within essential biological molecules.

Evolution of Understanding Purine Nucleotide Metabolism in Biological Systems

Inosine monophosphate (IMP) is not just a flavor compound; it is a central intermediate in the metabolism of purine nucleotides. fiveable.mefiveable.me Purine metabolism encompasses the synthesis and breakdown of purines, which are essential components of nucleic acids (DNA and RNA), energy carriers like adenosine triphosphate (ATP), and signaling molecules. nih.govwikipedia.org

The de novo synthesis pathway of purines, a complex series of enzymatic reactions, culminates in the formation of IMP. wikipedia.orgnih.govnih.gov This pathway utilizes simple precursors such as amino acids and bicarbonate to construct the purine ring structure. wikipedia.orgnih.gov IMP stands at a critical branch point in this pathway, serving as the direct precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the two primary purine nucleotides found in RNA. fiveable.mefiveable.mewikipedia.org The conversion of IMP to AMP and GMP is a tightly regulated process, ensuring that the cell maintains a balanced pool of these vital molecules for various cellular functions. fiveable.mewikipedia.org

Conversely, IMP is also involved in the purine salvage pathway, where the cell recycles purine bases from the degradation of nucleic acids. nih.gov The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) can convert hypoxanthine back to IMP. nih.gov Furthermore, the degradation of AMP can lead to the formation of IMP through deamination. wikipedia.org The breakdown of IMP ultimately leads to the production of hypoxanthine and uric acid. fiveable.me The intricate network of reactions involving IMP underscores its critical role in maintaining cellular homeostasis. nih.gov

Methodological Advancements Facilitating Inosinate Research

Research into inosinates and their production has been propelled by significant methodological advancements over the years. Early research relied on traditional extraction and chemical synthesis methods. For instance, the first synthesis of inosine was achieved in 1908 by treating adenosine with sodium nitrate and acetic acid. biocrates.com

In the mid-20th century, the development of industrial fermentation techniques revolutionized the production of various biomolecules, including amino acids and nucleotides. tandfonline.com These methods harnessed the metabolic capabilities of microorganisms to produce large quantities of desired compounds. For the production of inosinates, methods such as RNA degradation, enzymatic phosphorylation of fermentation-derived inosine, and direct fermentative production of 5'-IMP were developed. tandfonline.com

More recently, advancements in biotechnology and enzymatic processes have led to more efficient and sustainable production methods. nih.gov360iresearch.com Novel enzymatic extraction techniques are being employed to reduce waste and energy consumption. 360iresearch.com Furthermore, the application of microbial transglutaminase and other enzymes in food processing has allowed for better control over flavor development and release. nih.gov The use of data-driven models and sensory research is also contributing to a more precise understanding of how inosinates interact with other food components to create specific flavor profiles. nih.gov These technological innovations have not only improved the commercial availability of disodium 5'-inosinate but have also provided researchers with purer compounds for detailed biochemical and physiological studies. tandfonline.com360iresearch.com

Data Tables

Table 1: Key Discoveries in Inosinate and Umami Research

Year Discovery Researcher(s) Significance
1908 Identification of glutamic acid as the source of umami taste in kombu. umamiinfo.com Kikunae Ikeda Established umami as a distinct taste and led to the production of MSG. ajinomoto.comumamiinfo.com
1913 Isolation of inosinic acid (IMP) from dried bonito flakes. wikipedia.orggoogle.com Shintaro Kodama Identified nucleotides as a new class of umami substances. wikipedia.orgmsstate.edu
1957 Discovery of guanylic acid (GMP) in shiitake mushrooms and the synergistic effect between glutamate and nucleotides. wikipedia.org Akira Kuninaka Broadened the understanding of umami compounds and their interactions. nih.gov

Table 2: Role of Inosine Monophosphate (IMP) in Purine Metabolism

Metabolic Pathway Role of IMP Key Enzymes Involved Significance
De Novo Synthesis The first fully formed purine nucleotide, serving as a precursor to AMP and GMP. wikipedia.orgnih.gov PRPP amidotransferase, GART, IMP dehydrogenase, adenylosuccinate synthetase. fiveable.menih.gov Central point for the creation of essential purine nucleotides for DNA, RNA, and energy. fiveable.menih.gov
Salvage Pathway Can be synthesized from hypoxanthine to recycle purine bases. nih.gov Hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.gov An energy-efficient way for the cell to maintain its purine nucleotide pool. nih.gov

Properties

CAS No.

4691-65-0

Molecular Formula

C10H13N4O8P.2Na
C10H13N4Na2O8P

Molecular Weight

394.19 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1

InChI Key

SLIUELDPAPMQIB-IDIVVRGQSA-N

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na].[Na]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na].[Na]

physical_description

Odourless, colourless or white crystals or powder

solubility

Soluble in water, sparingly soluble in ethanol, practically insoluble in ether

Synonyms

5’-Inosinic Acid Disodium Salt;  5’-IMP di-Na salt;  5’-IMP Disodium Salt;  Disodium 5’-IMP;  Disodium 5’-Inosinate;  Disodium IMP;  Disodium Inosinate;  Disodium Inosine 5’-Monophosphate;  Disodium Inosine 5’-Phosphate;  E 631;  E 631 (Food Enhancement Agent)

Origin of Product

United States

Q & A

Q. What safety protocols should researchers follow when handling disodium 5'-inosinate in laboratory settings?

this compound is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3). Key precautions include:

  • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Avoid inhalation of dust or aerosols; work in a well-ventilated fume hood.
  • In case of eye exposure, rinse immediately with water for 15 minutes and remove contact lenses .
  • Store in a dry, cool environment away from incompatible substances like strong oxidizers.

Q. What are the established methods for synthesizing this compound in academic research?

IMP is primarily synthesized via bacterial fermentation using Corynebacterium stationis or enzymatic hydrolysis of RNA. Key steps include:

  • Fermentation of starch or saccharine substrates under controlled pH and temperature.
  • Purification via ion-exchange chromatography to isolate IMP from fermentation broth.
  • Crystallization using ethanol as a solvent to precipitate IMP disodium salt .

Q. How can researchers quantify this compound purity and validate its structural integrity?

Analytical methods specified in GB 1886.97-2015 include:

  • HPLC : Use a C18 column with UV detection at 250 nm for nucleotide separation and quantification .
  • UV-spectrophotometry : Measure absorbance ratios (A250/A260) to assess nucleotide contamination.
  • pH determination : Ensure IMP solutions meet pH 7.0–7.5 to confirm stability .

Advanced Research Questions

Q. How should researchers design long-term toxicology studies to evaluate IMP safety in animal models?

A robust study design includes:

  • Dose groups : 0% (control), 0.5%, 1%, 2%, and 4% IMP in diet for 12–24 months.
  • Parameters monitored : Body weight, organ weights (liver, kidneys), hematology, urinalysis (uric acid levels), and histopathology.
  • Reproductive endpoints : Mating performance, litter size, and pup abnormalities in multi-generational studies .
    Note: Studies using Sprague-Dawley rats showed no significant adverse effects at ≤8% dietary IMP over 95 weeks .

Q. How can conflicting data on IMP's effects on liver enzyme activity be resolved?

Conflicting reports (e.g., increased hypoxanthine-guanine phosphoribosyl transferase vs. no histopathological changes) require:

  • Dose-response analysis : Verify if enzyme changes are dose-dependent or transient.
  • Shunt pathway analysis : Investigate purine metabolism bypass mechanisms using isotopic tracing.
  • Species-specific validation : Compare rodent data with human cell lines, as humans lack uricase, altering IMP metabolism endpoints .

Q. What parameters optimize IMP crystallization to enhance purity and bulk density?

Key factors from ethanol-based crystallization studies:

  • Ethanol concentration : 70–80% (v/v) for optimal nucleation.
  • pH control : Maintain pH 7.0–7.5 during crystallization to prevent hydrolysis.
  • Seeding : Introduce seed crystals to improve yield (99.5% purity) and bulk density (0.54 g/cm³) .

Q. What is the role of IMP in modulating the STING pathway for cancer immunotherapy research?

IMP derivatives like cyclic-di-IMP disodium act as STING agonists, triggering interferon-beta production in tumor microenvironments. Methodological considerations:

  • In vitro assays : Use murine or human macrophage cell lines (e.g., RAW264.7) to measure cytokine release.
  • Dose optimization : Test 1–100 µM concentrations to balance efficacy and cytotoxicity .

Q. Why does IMP ingestion increase uric acid levels in humans but not in rodents?

Rodents express uricase, which converts uric acid to allantoin, whereas humans lack this enzyme. Experimental approaches:

  • Metabolic profiling : Compare urinary allantoin (rodents) vs. uric acid (humans) post-IMP administration.
  • Gene knockout models : Use uricase-deficient mice to mimic human purine metabolism .

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